N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
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Overview
Description
N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the benzhydryl family, which is known for its diverse applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multiple steps, starting with the preparation of the benzhydryl chloride and the tetrahydro-2H-pyran-4-yl methanol. These intermediates are then reacted with isonicotinic acid to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl and isonicotinamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets. The benzhydryl moiety can interact with hydrophobic pockets in proteins, while the isonicotinamide group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another benzhydryl compound with antihistamine properties.
Fexofenadine: A benzhydryl derivative used as an antihistamine.
Sertraline: A benzhydryl compound used as an antidepressant.
Uniqueness
N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is unique due to the combination of the tetrahydro-2H-pyran ring and the isonicotinamide moiety.
Properties
IUPAC Name |
N-benzhydryl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-25(22-11-14-26-23(17-22)30-18-19-12-15-29-16-13-19)27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-11,14,17,19,24H,12-13,15-16,18H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMPFOKKGRYGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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